molecular formula C27H27N3O3 B2355348 1-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-2-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)ethane-1,2-dione CAS No. 893993-21-0

1-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-2-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)ethane-1,2-dione

货号: B2355348
CAS 编号: 893993-21-0
分子量: 441.531
InChI 键: FLBXYWOTNUZHBW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-2-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)ethane-1,2-dione is a synthetic organic compound provided for research and development purposes. This compound features a complex structure incorporating indole and dihydropyridine moieties, which are common pharmacophores in medicinal chemistry. Such a structure suggests potential investigation as an intermediate in synthetic pathways or as a candidate for screening against various biological targets. Researchers can utilize this chemical as a key building block in the synthesis of more complex molecules or for probing biochemical mechanisms. Its specific applications may include [e.g., enzyme inhibition, receptor binding studies, or cellular signaling pathway analysis]. The precise mechanism of action and full pharmacological profile are areas for ongoing research and characterization. This product is intended for use by qualified laboratory professionals only. It is sold for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for any form of human or veterinary use.

属性

IUPAC Name

1-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3/c31-25(28-14-6-7-15-28)19-30-18-23(22-10-4-5-11-24(22)30)26(32)27(33)29-16-12-21(13-17-29)20-8-2-1-3-9-20/h1-5,8-12,18H,6-7,13-17,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBXYWOTNUZHBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCC(=CC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-2-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)ethane-1,2-dione is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, including anticancer and antimicrobial activities, as well as its mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula C28H29N4O5C_{28}H_{29}N_{4}O_{5} and a molecular weight of approximately 513.55 g/mol. The compound features a pyrrolidine ring, an indole moiety, and a dihydropyridine structure, which are known to contribute to various biological activities.

Structural Characteristics

FeatureDescription
Molecular FormulaC28H29N4O5C_{28}H_{29}N_{4}O_{5}
Molecular Weight513.55 g/mol
Key Functional GroupsIndole, Pyrrolidine, Dihydropyridine

Anticancer Activity

Recent studies have demonstrated that derivatives of the compound exhibit significant anticancer properties. For instance, a study involving the evaluation of various derivatives on A549 human lung adenocarcinoma cells indicated that certain modifications to the compound structure enhanced its cytotoxicity.

Case Study: A549 Cell Line

  • Objective : Assess the anticancer properties of the compound derivatives.
  • Method : MTT assay was used to evaluate cell viability post-treatment with different concentrations of the compounds.
  • Findings :
    • Compounds with specific substitutions on the phenyl ring showed reduced A549 cell viability (e.g., 4-chlorophenyl substitution reduced viability to 64%).
    • The incorporation of a dimethylamino group significantly enhanced anticancer activity compared to other substitutions.

Antimicrobial Activity

In addition to anticancer effects, the compound has been evaluated for antimicrobial properties against various pathogens. The study assessed its efficacy against multidrug-resistant strains, revealing promising results.

Microbial Testing Overview

Pathogen TypeTest Results
Klebsiella pneumoniaeEffective against carbapenemase-producing strains
Staphylococcus aureusNotable activity against MRSA strains
Pseudomonas aeruginosaModerate effectiveness observed

The proposed mechanisms underlying the biological activities include:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways in cancerous cells.
  • Disruption of Bacterial Cell Walls : The antimicrobial activity may arise from the ability to disrupt bacterial membranes.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Key Differences

Pyridin-2(1H)-one Derivatives () :

  • Substituents : Compounds in feature pyridin-2-one cores with electron-withdrawing (e.g., bromophenyl) or electron-donating (e.g., methoxyphenyl) groups.
  • Antioxidant Activity : Bromophenyl-substituted derivatives showed high antioxidant activity (79.05% and 67.28% at 12 ppm), comparable to ascorbic acid (82.71%) . Methoxyphenyl analogues were less active (17.55%) .
  • Antibacterial Activity : Moderate inhibition against Staphylococcus aureus and Escherichia coli was observed, correlating with molecular docking results on binding affinities .

1-(2-Phenyl-1H-indol-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione () :

  • Structure : Shares the indole-pyrrolidinyl-diketone backbone but lacks the dihydropyridinyl group present in the target compound .
  • Physical Properties : Molecular weight (369.42 g/mol) and solubility (logP ~2.8) are influenced by the indole and pyrrolidine groups .

Target Compound :

  • The addition of the 4-phenyl-5,6-dihydropyridinyl group introduces partial ring saturation, which may increase steric bulk and reduce electron density compared to pyridin-2(1H)-ones. This could modulate binding to biological targets (e.g., enzymes or receptors) differently than fully aromatic or oxidized pyridine derivatives.

Hypothetical Property Comparisons

Property Target Compound (Hypothetical) Pyridin-2(1H)-one Derivatives 1-(2-Phenylindole) Analogue
Antioxidant Activity Moderate (predicted) 17.55–79.05% at 12 ppm Not reported
Antibacterial Activity Moderate (predicted) MIC values: Moderate Not reported
Molecular Weight ~500–550 g/mol 350–400 g/mol 369.42 g/mol
Key Substituents Dihydropyridinyl, pyrrolidinyl Bromophenyl, methoxyphenyl Phenyl, pyrrolidinyl

Key Observations

  • Substituent Impact: Electron-withdrawing groups (e.g., bromo) in pyridinones enhance antioxidant activity, while electron-donating groups (e.g., methoxy) reduce it . The target’s dihydropyridinyl group may exhibit intermediate electronic effects.
  • Structural Complexity : The dihydropyridinyl group in the target compound could improve binding specificity compared to simpler indole-pyrrolidinyl analogues , though this requires experimental validation.
  • ADMET Considerations : Pyrrolidine and dihydropyridine moieties may enhance solubility compared to fully aromatic systems, but the larger molecular weight (~500–550 g/mol) might reduce bioavailability .

常见问题

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including the formation of the indole core and subsequent coupling with pyrrolidine and dihydropyridine moieties. Common challenges include low yields during cyclization and purification of intermediates. Optimization strategies include:
  • Using polar aprotic solvents (e.g., DMF or DCM) to stabilize intermediates .
  • Employing triethylamine as a base to neutralize acidic byproducts and drive reactions forward .
  • Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) to isolate intermediates .

Q. How can researchers assess the purity and structural integrity of this compound?

  • Methodological Answer : Analytical methods include:
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to confirm purity (>95%) .
  • LC-MS : Confirm molecular weight (exact mass via HRMS) and detect fragmentation patterns .
  • NMR : Assign peaks for indole (δ 7.2–7.8 ppm), pyrrolidinone (δ 2.5–3.5 ppm), and dihydropyridine (δ 1.8–2.2 ppm) .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the compound’s biological targets and structure-activity relationships (SAR)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GPCRs or kinases). Focus on the indole and dihydropyridine moieties as potential binding motifs .
  • SAR Studies : Synthesize analogs with modifications to the pyrrolidine ring or phenyl group. Compare bioactivity data (e.g., IC50 values) to identify critical functional groups .

Q. How can conflicting in vitro vs. in vivo biological activity data be resolved?

  • Methodological Answer : Discrepancies often arise from poor pharmacokinetic properties. Strategies include:
  • ADMET Profiling : Assess solubility (shake-flask method), metabolic stability (human liver microsomes), and membrane permeability (Caco-2 assay) .
  • Pro-drug Design : Modify the dione group (e.g., esterification) to enhance bioavailability .

Q. What experimental designs are recommended for evaluating the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activity across studies?

  • Methodological Answer :
  • Standardize Assays : Use validated cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch variability in compound purity .
  • Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify confounding variables (e.g., solvent effects in cell culture) .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Characterization

IntermediateKey Functional GroupsCharacterization Methods
Indole-pyrrolidinoneIndole NH, carbonyl (C=O)FTIR (1680 cm⁻¹ for C=O), ¹H NMR (δ 10.2 ppm for NH)
Dihydropyridine-ethylOlefin (C=C), tertiary amineLC-MS (m/z 245.1), UV-Vis (λmax 280 nm)

Q. Table 2. Comparative Bioactivity of Structural Analogs

AnalogModificationIC50 (nM)Target Receptor
AMethyl-pyrrolidine120 ± 155-HT2A
BFluoro-phenyl45 ± 8CB1

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。